2-(4-chlorophenyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves multiple steps, typically starting with the preparation of the core isoquinoline structure. The process often includes:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This is usually achieved through a Friedel-Crafts acylation reaction.
Attachment of the Quinolizidine Moiety: This step involves the reaction of the isoquinoline derivative with a quinolizidine precursor under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoquinoline derivatives .
Scientific Research Applications
2-(4-Chlorophenyl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane
- (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H28ClN3O2 |
---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-(4-chlorophenyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H28ClN3O2/c27-19-10-12-20(13-11-19)30-17-23(21-7-1-2-8-22(21)26(30)32)25(31)28-16-18-6-5-15-29-14-4-3-9-24(18)29/h1-2,7-8,10-13,17-18,24H,3-6,9,14-16H2,(H,28,31) |
InChI Key |
LZZAOCRBQCFRGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC(=O)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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